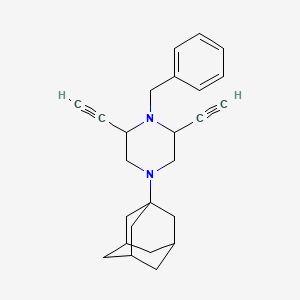![molecular formula C34H52N2O B11053671 1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol](/img/structure/B11053671.png)
1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:
Formation of the Core Structure: The core structure is formed through a series of reactions involving aromatic compounds and alkynes.
Introduction of Functional Groups: Dimethylamino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol
- 4-prop-2-yn-1-ylphenol
Comparison
1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol is unique due to its specific structure and functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and versatility in various applications.
Properties
Molecular Formula |
C34H52N2O |
|---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
1,1-bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol |
InChI |
InChI=1S/C34H52N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-34(37,30-21-25-32(26-22-30)35(2)3)31-23-27-33(28-24-31)36(4)5/h21-28,37H,6-19H2,1-5H3 |
InChI Key |
WYHNAKAEPXOPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC#CC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053592.png)
![N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11053594.png)

![3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11053602.png)
![3-(4-chloro-2-fluorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053627.png)
![4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053630.png)
![Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11053631.png)
![3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053638.png)
![5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol](/img/structure/B11053641.png)
![1,7-bis(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11053642.png)
![4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B11053648.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate](/img/structure/B11053662.png)

![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11053675.png)
